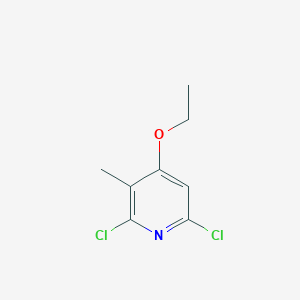

2,6-Dichloro-4-ethoxy-3-methylpyridine

Description

2,6-Dichloro-4-ethoxy-3-methylpyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine atoms at positions 2 and 6, an ethoxy group at position 4, and a methyl group at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For instance, it has been employed in the synthesis of carboxamide derivatives, such as the compound described in Example 329 of EP 4 374 877 A2, which involves coupling with a pyrrolo-pyridazine scaffold . The ethoxy and methyl substituents likely influence its electronic and steric properties, modulating reactivity in subsequent reactions.

Properties

Molecular Formula |

C8H9Cl2NO |

|---|---|

Molecular Weight |

206.07 g/mol |

IUPAC Name |

2,6-dichloro-4-ethoxy-3-methylpyridine |

InChI |

InChI=1S/C8H9Cl2NO/c1-3-12-6-4-7(9)11-8(10)5(6)2/h4H,3H2,1-2H3 |

InChI Key |

FOGZVLXHFDAKON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=NC(=C1C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-ethoxy-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyridine with ethyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces one of the chlorine atoms on the pyridine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-ethoxy-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different derivatives by removing chlorine atoms.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are employed under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2,6-Dichloro-4-ethoxy-3-methylpyridine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-ethoxy-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,6-Dichloro-4-ethoxy-3-methylpyridine, a comparison with structurally analogous pyridine derivatives is essential. Below is an analysis of key differences and similarities:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Findings:

Substituent Effects on Reactivity: The ethoxy group in this compound enhances solubility in organic solvents compared to hydroxyl-substituted analogs, which may precipitate in non-polar media. However, the hydroxyl variant exhibits stronger hydrogen-bonding capacity, useful in crystal engineering . The methyl group at position 3 introduces steric hindrance, which can slow down electrophilic substitution reactions but may improve regioselectivity in directed metalation reactions.

Electronic Modifications :

- Trichloro derivatives (e.g., 2,4,6-Trichloro-3-methylpyridine) exhibit greater electron deficiency, making them more reactive toward nucleophiles. This contrasts with the ethoxy-substituted compound, where the electron-donating ethoxy group deactivates the ring at position 4.

Applications in Synthesis: The compound’s use in Example 329 of EP 4 374 877 A2 highlights its role as a coupling partner for complex heterocycles. Its ethoxy group may direct cross-coupling reactions to specific positions, a feature less pronounced in methoxy or hydroxyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.